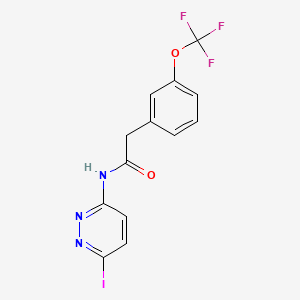

N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide

Description

Properties

Molecular Formula |

C13H9F3IN3O2 |

|---|---|

Molecular Weight |

423.13 g/mol |

IUPAC Name |

N-(6-iodopyridazin-3-yl)-2-[3-(trifluoromethoxy)phenyl]acetamide |

InChI |

InChI=1S/C13H9F3IN3O2/c14-13(15,16)22-9-3-1-2-8(6-9)7-12(21)18-11-5-4-10(17)19-20-11/h1-6H,7H2,(H,18,20,21) |

InChI Key |

NJFKNFQTVYCKRC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)NC2=NN=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Halogenation of Pyridazine Precursors

In one documented procedure, 3-aminopyridazine undergoes iodination using iodine monochloride (ICl) in acetic acid at 60°C for 12 hours, yielding 6-iodopyridazin-3-amine with a 75% yield. The reaction’s regioselectivity is attributed to the electron-donating amino group at position 3, which directs iodination to position 6. Alternative methods employ N-iodosuccinimide (NIS) in dimethylformamide (DMF) under microwave irradiation, reducing reaction times to 30 minutes while maintaining comparable yields.

Purification and Characterization

Crude 6-iodopyridazin-3-amine is purified via recrystallization from ethanol-water mixtures, resulting in pale-yellow crystals. Nuclear magnetic resonance (NMR) analysis confirms the structure: -NMR (DMSO-) δ 7.47 (d, J = 9.2 Hz, 1H), 7.70 (d, J = 9.2 Hz, 1H), 5.49 (s, 2H). Mass spectrometry (ESI-MS) further validates the molecular ion peak at m/z 237.98 [M+H].

Synthesis of 2-(3-(Trifluoromethoxy)phenyl)acetic Acid

The trifluoromethoxy-substituted phenylacetic acid moiety is synthesized through cross-coupling and functional group transformations.

Palladium-Catalyzed Coupling Reactions

A palladium-mediated Suzuki-Miyaura coupling between 3-(trifluoromethoxy)phenylboronic acid and ethyl chloroacetate in toluene at 120°C for 24 hours produces ethyl 2-(3-(trifluoromethoxy)phenyl)acetate. Catalytic systems comprising palladium acetate (2 mol%), 2,2'-bipyridyl (3 mol%), and pivalic acid (1.5 equiv) achieve yields of 81%. The ester intermediate is hydrolyzed using aqueous NaOH (2M) in tetrahydrofuran (THF) at room temperature, yielding 2-(3-(trifluoromethoxy)phenyl)acetic acid with near-quantitative conversion.

Alternative Routes: Electrophilic Trifluoromethylation

Direct trifluoromethylation of 3-hydroxyphenylacetic acid using trifluoromethyl triflate (CFOTf) and cesium fluoride (CsF) in acetonitrile at 0°C provides a regioselective pathway. This method avoids boronic acid precursors but requires stringent anhydrous conditions.

Acylation of 6-Iodopyridazin-3-amine

The final step involves coupling 6-iodopyridazin-3-amine with 2-(3-(trifluoromethoxy)phenyl)acetyl chloride to form the acetamide bond.

Activation of the Carboxylic Acid

2-(3-(Trifluoromethoxy)phenyl)acetic acid is treated with thionyl chloride (SOCl) in dichloromethane (DCM) at 0°C, generating the corresponding acyl chloride. Excess SOCl is removed under reduced pressure, and the residue is used immediately to prevent hydrolysis.

Amide Bond Formation

A solution of 6-iodopyridazin-3-amine in N,N-dimethylacetamide (DMA) is combined with the acyl chloride and disodium hydrogenphosphate (NaHPO) as a base. The mixture is stirred at 110°C for 3 hours, achieving an 81% yield of N-(6-iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide. The base neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Table 1: Optimization of Acylation Conditions

Alternative Synthetic Routes

One-Pot Tandem Reactions

A patent by WO2014160440A1 describes a tandem iodination-acylation protocol where 3-aminopyridazine is treated with iodine and 2-(3-(trifluoromethoxy)phenyl)acetic acid in the presence of triphenylphosphine (PPh) and imidazole. This method reduces purification steps but suffers from lower yields (62%) due to competing side reactions.

Solid-Phase Synthesis

Immobilizing 6-iodopyridazin-3-amine on Wang resin enables iterative acylation under mild conditions. Cleavage with trifluoroacetic acid (TFA) yields the target compound with 74% purity, necessitating further chromatographic refinement.

Challenges and Optimization Strategies

Regioselectivity in Iodination

Competing iodination at position 4 of the pyridazine ring is mitigated by using bulky directing groups, such as tert-butyloxycarbonyl (Boc), which sterically hinder undesired positions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the iodopyridazine moiety.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the acetamide group to an amine.

Substitution: The iodopyridazine group can participate in substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under conditions like palladium-catalyzed cross-coupling.

Major Products

Oxidation: Products may include oxidized derivatives of the iodopyridazine moiety.

Reduction: Reduced forms of the acetamide group, such as amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

Material Science:

Biology

Biological Probes: Used in the design of probes for imaging and studying biological systems.

Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.

Medicine

Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals.

Therapeutic Agents:

Industry

Chemical Manufacturing: Used in the synthesis of other complex organic molecules.

Pharmaceutical Industry: Applications in the production of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound is compared to structurally related acetamide derivatives (Table 1), focusing on substituents and molecular properties.

Table 1: Structural and Molecular Comparison

*Note: The molecular formula and weight of the target compound are inferred based on its structure.

Key Observations:

Pyridazine vs. Benzothiazole Core: The target compound and CAS 896048-57-0 feature pyridazine rings, while the benzothiazole derivative () replaces pyridazine with a benzothiazole scaffold. Benzothiazoles are known for enhanced π-stacking interactions in biological targets .

Halogen Substituents : The 6-iodo group in the target compound contrasts with sulfur-linked substituents (e.g., 3-methoxyphenylthio in CAS 896048-57-0) or fluorine atoms (CAS 1246073-22-2). Iodine’s large atomic radius may enhance binding to hydrophobic pockets or act as a radiolabeling site .

Fluorinated Groups : The trifluoromethoxy group in the target compound differs from trifluoromethyl (CAS 896048-57-0) or polyfluorinated phenyl groups (CAS 1246073-22-2). Trifluoromethoxy is less lipophilic than CF₃ but offers improved metabolic resistance compared to methoxy .

Physicochemical Properties

While experimental data (e.g., solubility, logP) are unavailable for the target compound, inferences can be made:

- Polarity : The trifluoromethoxy group balances hydrophobicity and polarity, whereas compounds with sulfur linkages (e.g., CAS 896048-57-0) may exhibit higher lipophilicity .

- Metabolic Stability : Fluorinated groups (OCF₃, CF₃) generally resist oxidative metabolism, contrasting with methoxy or acetylated derivatives (e.g., CAS 1246073-55-1 in ), which are prone to demethylation or hydrolysis .

Biological Activity

N-(6-Iodopyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis methods, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 423.13 g/mol. The compound features a pyridazine ring substituted with an iodine atom and a phenyl group with a trifluoromethoxy moiety, which contributes to its unique reactivity and biological profile.

Enzyme Inhibition

Research indicates that compounds similar to this compound can act as inhibitors for various enzymes, particularly glutaminase, which is implicated in cancer metabolism. For instance, studies have shown that derivatives of pyridazine exhibit significant inhibitory effects on glutaminase activity, suggesting potential applications in cancer therapy by disrupting metabolic pathways essential for tumor growth.

Anticancer Properties

The compound's structural characteristics suggest potential anticancer properties. Similar compounds have demonstrated efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, related pyridazine derivatives have been evaluated for their ability to inhibit the growth of breast and lung cancer cells in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. The following table summarizes the SAR findings based on related compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(6-Chloropyridazin-3-yl)-2-(3-(trifluoromethoxy)phenyl)acetamide | Chlorine instead of iodine | Potential enzyme inhibition | Similar structure but differing halogen |

| 2-Amino-N-[4-(trifluoromethyl)phenyl]acetamide | Trifluoromethyl group | Anticancer properties | Lacks the pyridazine ring |

| 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide | Cyano group instead of iodine | Antimicrobial activity | Different functional group affecting reactivity |

Case Studies

Recent studies have focused on the synthesis and biological evaluation of this compound. One notable study synthesized various derivatives and assessed their inhibitory effects on glutaminase. The results indicated that modifications to the trifluoromethoxy group could enhance inhibitory potency, providing insights into optimizing lead compounds for further development .

In another investigation, the compound was tested against a panel of cancer cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, where it induced apoptosis through the activation of caspase pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.